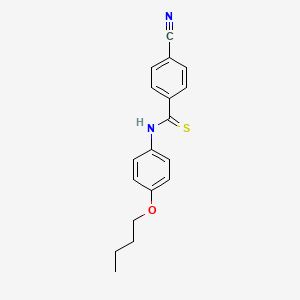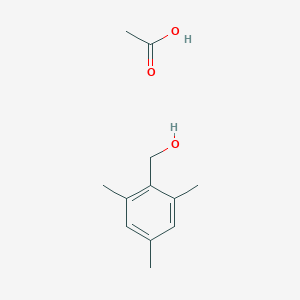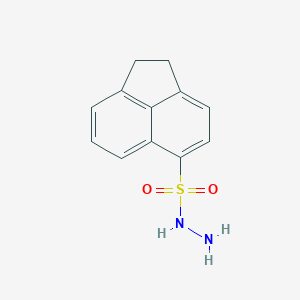
5-Acenaphthylenesulfonic acid, 1,2-dihydro-, hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acenaphthylenesulfonic acid, 1,2-dihydro-, hydrazide is a chemical compound with the molecular formula C12H11NO2S. It is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acenaphthylenesulfonic acid, 1,2-dihydro-, hydrazide typically involves the sulfonation of acenaphthene followed by hydrazide formation. The general steps are as follows:
Sulfonation of Acenaphthene: Acenaphthene is reacted with sulfuric acid to introduce the sulfonic acid group, forming 5-acenaphthylenesulfonic acid.
Formation of Hydrazide: The sulfonic acid derivative is then reacted with hydrazine to form the hydrazide compound.
The reaction conditions for these steps typically involve controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques such as crystallization and chromatography ensures the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
5-Acenaphthylenesulfonic acid, 1,2-dihydro-, hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amine derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, amine derivatives, and substituted acenaphthene compounds .
Wissenschaftliche Forschungsanwendungen
5-Acenaphthylenesulfonic acid, 1,2-dihydro-, hydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Acenaphthylenesulfonic acid, 1,2-dihydro-, hydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its interactions with various biological and chemical systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Acenaphthylenesulfonic acid, 1,2-dihydro-, sodium salt: This compound has similar structural features but differs in its sodium salt form, affecting its solubility and reactivity.
Acenaphthene: The parent compound, lacking the sulfonic acid and hydrazide groups, has different chemical properties and applications.
Eigenschaften
CAS-Nummer |
62731-59-3 |
|---|---|
Molekularformel |
C12H12N2O2S |
Molekulargewicht |
248.30 g/mol |
IUPAC-Name |
1,2-dihydroacenaphthylene-5-sulfonohydrazide |
InChI |
InChI=1S/C12H12N2O2S/c13-14-17(15,16)11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7,14H,4-5,13H2 |
InChI-Schlüssel |
WCMQQJWVQPQWJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)S(=O)(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,2-Diphenylbicyclo[3.1.0]hex-2-ene](/img/structure/B14513220.png)

![1-[(2-{[2-(Dodecylamino)ethyl]amino}propyl)amino]ethan-1-ol](/img/structure/B14513237.png)

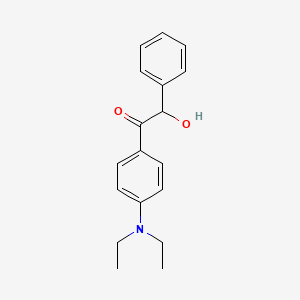

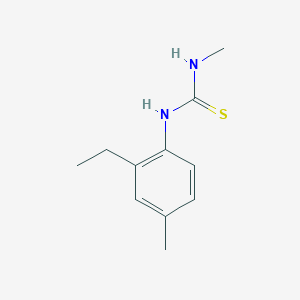
![2(3H)-Furanone, 3-butyldihydro-5-[(phenylamino)methyl]-](/img/structure/B14513282.png)
